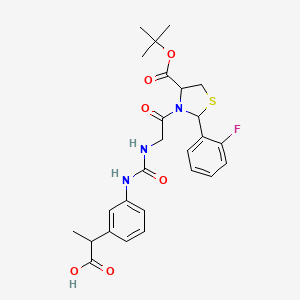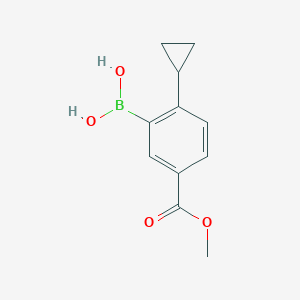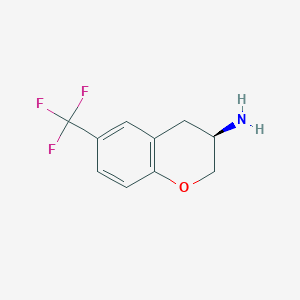![molecular formula C23H29ClO6 B14084010 Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delprostenate, also known as ONO-1052, is a synthetic prostaglandin derivative. It is a small molecule with a complex chemical structure, primarily used in scientific research. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals.
Métodos De Preparación
The synthesis of Delprostenate involves multiple steps and specific reaction conditions. One of the synthetic routes includes the hydrolysis of 2-oxa-3-oxo-6-syn-hydroxymethyl-7-anti-acetoxy-cis-bicyclo[3.3.0]octane with potassium hydroxide in methanol, followed by partial acetylation with acetic anhydride in pyridine. The reaction sequence continues with the use of dihydropyran and p-toluenesulfonic acid in dichloromethane, reduction with diisobutylaluminium hydride in toluene at -60°C, and several other steps involving Wittig reactions, methylation, and oxidation
Análisis De Reacciones Químicas
Delprostenate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, acetic anhydride, dihydropyran, p-toluenesulfonic acid, diisobutylaluminium hydride, and diazomethane . Major products formed from these reactions include various protected and unprotected lactones, hydroxymethyl compounds, and methyl esters. The compound’s reactivity is influenced by its complex structure, which allows for multiple functional group transformations.
Aplicaciones Científicas De Investigación
Delprostenate has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandin derivatives. In biology and medicine, it has been investigated for its potential effects on various physiological processes, although it is not approved for clinical use . The compound’s unique structure and reactivity make it a valuable tool for researchers exploring the mechanisms of prostaglandin action and the development of new therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of Delprostenate is not well-documented. as a prostaglandin derivative, it is likely to interact with prostaglandin receptors and influence various signaling pathways. Prostaglandins typically exert their effects by binding to specific receptors on the surface of target cells, leading to the activation of intracellular signaling cascades that regulate diverse physiological processes . Further research is needed to elucidate the specific molecular targets and pathways involved in Delprostenate’s action.
Comparación Con Compuestos Similares
Delprostenate can be compared to other prostaglandin derivatives such as dinoprostone (prostaglandin E2) and prostaglandin F2alpha. These compounds share similar structural features and biological activities but differ in their specific receptor affinities and physiological effects . Delprostenate’s unique synthetic route and chemical structure distinguish it from other prostaglandins, making it a valuable compound for research purposes.
Propiedades
Fórmula molecular |
C23H29ClO6 |
|---|---|
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
methyl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate |
InChI |
InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4-8,10-13,17,19-22,25-27H,3,9,14-15H2,1H3 |
Clave InChI |
FNAMRDZHKYQEBA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
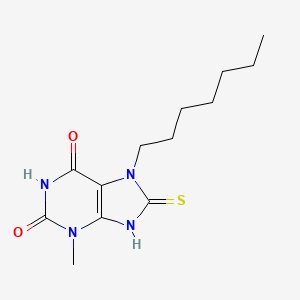

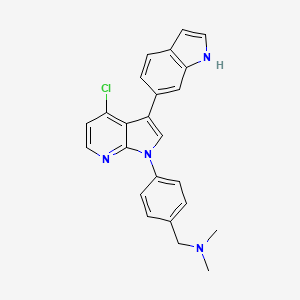


![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
